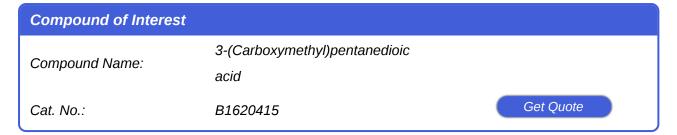




LC-MS/MS method for 3-(Carboxymethyl)pentanedioic acid analysis

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An LC-MS/MS Method for the Quantitative Analysis of **3-(Carboxymethyl)pentanedioic Acid** in Biological Matrices

Application Note

Introduction

3-(Carboxymethyl)pentanedioic acid, a tricarboxylic acid, is a molecule of interest in various biochemical pathways and can serve as a building block in organic synthesis.[1] Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and for its application in drug development and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **3-**

(Carboxymethyl)pentanedioic acid in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry.

Method Summary

This method employs a simple and rapid protein precipitation for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2] Mass spectrometric detection is performed using a triple quadrupole mass



spectrometer in negative electrospray ionization mode, monitoring multiple reaction monitoring (MRM) transitions for the analyte and an internal standard. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of the LC-MS/MS method for **3-(Carboxymethyl)pentanedioic acid**.

Parameter	Result
Linearity (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	5 ng/mL
Upper Limit of Quantification (ULOQ)	5000 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	Within ±15%
Recovery	> 85%

Experimental Protocols

1. Sample Preparation

This protocol describes the protein precipitation of plasma samples.

- Materials:
 - Plasma samples
 - 3-(Carboxymethyl)pentanedioic acid certified reference standard
 - Internal Standard (IS) solution (e.g., ¹³C-labeled 3-(Carboxymethyl)pentanedioic acid)
 - Acetonitrile (HPLC grade) containing 0.1% formic acid



- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- Procedure:
 - $\circ~$ To a 1.5 mL microcentrifuge tube, add 100 μL of plasma sample.
 - Spike with 10 μL of the internal standard solution.
 - Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2]
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Instrumentation:
 - Liquid Chromatograph (e.g., Shimadzu LC-10AS or equivalent)[3]
 - Mass Spectrometer (e.g., Micromass Platform for LC or equivalent triple quadrupole mass spectrometer)[3]
 - Reversed-phase C18 column (e.g., Phenomenex Luna C18, 3 μm, 150 x 2 mm)[2]
- Liquid Chromatography (LC) Conditions:



Parameter	Value
Column	Phenomenex Luna C18 (3 μm, 150 x 2 mm)[2]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min[2]
Injection Volume	10 μL
Column Temperature	40°C
Gradient Elution	Time (min)
0.0	_
1.0	_
5.0	_
7.0	_
7.1	_
10.0	_

• Mass Spectrometry (MS) Conditions:

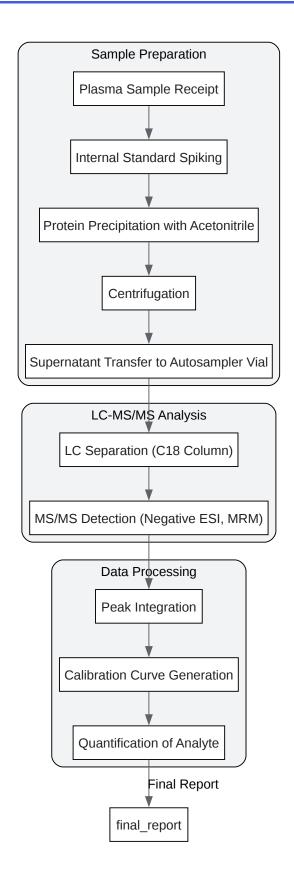


Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)[2]
Ion Spray Voltage	-4500 V[2]
Nebulizer Gas	50 psi[2]
Curtain Gas	45 psi[2]
Collision Gas	High[2]
MRM Transitions	Compound
3-(Carboxymethyl)pentanedioic acid	
Internal Standard (¹³C-labeled)	_

Note: The specific MRM transitions for **3-(Carboxymethyl)pentanedioic acid** (Molecular Weight: 190.15 g/mol) would need to be optimized experimentally. The values provided are hypothetical based on the parent ion [M-H]⁻ and a plausible fragmentation pattern.

Visualizations





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